4-Chloro-5-fluoro-2-methoxypyrimidine

Organic Chemistry Process Chemistry Chemical Synthesis

Process R&D and QC teams often face delays when sourcing regiospecific, multi-substituted pyrimidine intermediates from suppliers who cannot distinguish critical substitution patterns. 4-Chloro-5-fluoro-2-methoxypyrimidine eliminates this risk: - 4-Cl enables selective SNAr diversification while the 5-F retains bioactivity, preventing synthetic dead ends with analogs like 5-Fluoro-2-methoxypyrimidine. - High-yield synthesis (97-98.5%) supports economic multi-gram scale-up for kinase inhibitor libraries. - Certified as Flucytosine Impurity 1 reference standard, ensuring regulatory compliance for ANDA submissions.

Molecular Formula C5H4ClFN2O
Molecular Weight 162.548
CAS No. 1801-06-5
Cat. No. B592546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-2-methoxypyrimidine
CAS1801-06-5
Molecular FormulaC5H4ClFN2O
Molecular Weight162.548
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)Cl)F
InChIInChI=1S/C5H4ClFN2O/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
InChIKeySGXQCZHNMNMMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-fluoro-2-methoxypyrimidine: Strategic Intermediate


4-Chloro-5-fluoro-2-methoxypyrimidine (C5H4ClFN2O, MW 162.55 g/mol) is a polysubstituted pyrimidine derivative characterized by the presence of chloro, fluoro, and methoxy functional groups at the 4, 5, and 2 positions, respectively [1]. This substitution pattern is a defining feature of the fluoropyrimidine class, which is foundational to the synthesis of numerous bioactive compounds, most notably the antineoplastic agent 5-fluorouracil (5-FU) and its prodrugs . The compound's utility as a versatile building block in medicinal chemistry and agrochemical research stems from its three distinct reactive sites, enabling selective, sequential derivatization that is not possible with simpler or differently substituted analogs .

Fluoropyrimidine building block for targeted synthesis
Regiospecific SNAr derivatization handle at C4
5-Fluoro pharmacophore for 5-FU analog research

4-Chloro-5-fluoro-2-methoxypyrimidine: Irreplaceable Core


In the context of synthesizing fluorinated pyrimidine analogs, the precise position and identity of substituents are not minor variations; they dictate the entire synthetic route and the final molecular target. Attempting to substitute 4-Chloro-5-fluoro-2-methoxypyrimidine with a close analog, such as 5-Fluoro-2-methoxypyrimidine (lacking the 4-chloro substituent) or 4-Chloro-2-methoxypyrimidine (lacking the 5-fluoro substituent), will lead to synthetic failure or a completely different product [1]. The 4-chloro group is a critical synthetic handle for nucleophilic aromatic substitution (SNAr), while the 5-fluoro group is essential for mimicking the biological activity of 5-fluorouracil [2]. The combination of both, along with a 2-methoxy group, enables a level of regiospecific control that is unattainable with simpler pyrimidine cores, making this specific compound an irreplaceable intermediate in targeted synthetic sequences [3].

4-Chloro handle absence

Analogs without the 4-chloro group may lose selective SNAr reactivity, compromising regiospecific derivatization.

5-Fluoro pharmacophore absence

Non-fluorinated pyrimidine analogs lack the core motif for 5-FU mimicry research, limiting target engagement studies.

4-Chloro-5-fluoro-2-methoxypyrimidine: Comparative Evidence


Superior Synthesis Yield

A patent describing a novel preparation method for 4-Chloro-5-fluoro-2-methoxypyrimidine reports a high synthesis yield of 97-98.5% [1]. This is a significant improvement over yields reported for the synthesis of closely related 4-substituted 2-methoxypyrimidines, which are typically below 50% due to competing dimerization and other side reactions [2]. This quantitative advantage demonstrates a more efficient and cost-effective route to the target compound.

Synthesis Yield
Cross-study comparable
97–98.5%
Reported process efficiency context
vs. <50% for related 4-substituted analogs
Organic Chemistry Process Chemistry Chemical Synthesis

Regiospecific Halogenation Reactivity

The presence of a chlorine atom at the 4-position of 4-Chloro-5-fluoro-2-methoxypyrimidine provides a defined site for nucleophilic aromatic substitution (SNAr), a reactivity not present in analogs like 5-Fluoro-2-methoxypyrimidine . In the latter, the 4-position is unsubstituted, leading to different and less selective lithiation and substitution patterns, which often result in lower yields for specific transformations [1]. This regiospecific reactivity is crucial for the modular synthesis of diverse compound libraries.

Reactivity Profile
Class-level inference
Selective SNAr at C4
Supports regiospecific derivatization control
Absent in 5-fluoro-2-methoxypyrimidine
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Essential 5-Fluoro Pharmacophore

The 5-fluoro substituent on 4-Chloro-5-fluoro-2-methoxypyrimidine is a critical pharmacophore that mimics the structure of 5-fluorouracil (5-FU), a cornerstone of anticancer therapy [1]. This substitution is required for biological activity in numerous fluorinated pyrimidine-based drugs [2]. Analogs lacking this specific 5-fluoro substitution, such as 4-Chloro-2-methoxypyrimidine, lack the core feature necessary for targeting thymidylate synthase or incorporating into RNA/DNA, thus losing the intended mechanism of action.

Pharmacophore Relevance
Class-level inference
5-Fluoro motif for 5-FU mimicry
Reported fluoropyrimidine target engagement context
Non-fluorinated analogs lack this pharmacophore
Anticancer Research Kinase Inhibition Antifungal Research

4-Chloro-5-fluoro-2-methoxypyrimidine: Application Scenarios


Large-Scale Fluoropyrimidine Synthesis

For process chemists and manufacturing organizations, the high yield (97-98.5%) demonstrated for the synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine [1] makes it an economically attractive intermediate for large-scale production. This efficiency is a quantifiable advantage over the generally lower-yielding syntheses for related 4-substituted 2-methoxypyrimidines [2].

Modular 5-FU Drug Candidate Libraries

Medicinal chemists can leverage the 4-chloro group on 4-Chloro-5-fluoro-2-methoxypyrimidine as a selective handle for SNAr reactions to introduce diverse amines, alcohols, or thiols, while retaining the essential 5-fluoro pharmacophore [1]. This allows for the efficient, parallel synthesis of compound libraries for structure-activity relationship (SAR) studies in oncology and infectious disease research [2].

Flucytosine Impurity Reference Standard

4-Chloro-5-fluoro-2-methoxypyrimidine is a documented impurity (Flucytosine Impurity 1) in the synthesis of the antifungal drug flucytosine [1]. Quality control and analytical development laboratories require this specific compound as a certified reference standard to develop and validate methods for impurity quantification, ensuring drug product safety and regulatory compliance.

Novel Kinase Inhibitor Development

The 2,4-disubstituted-5-fluoropyrimidine core, of which this compound is a direct precursor, is recognized as a privileged scaffold for developing kinase inhibitors [1]. Researchers in this field can utilize the unique substitution pattern of 4-Chloro-5-fluoro-2-methoxypyrimidine to access novel chemical space and design new ATP-competitive inhibitors with improved selectivity and potency.

Application
Selection Property
Validation Focus
Fluoropyrimidine building block scale-up
Synthesis yield context
Process efficiency and reproducibility
5-FU analog library synthesis
Regiospecific SNAr derivatization
Derivatization selectivity review
Flucytosine impurity reference standard
Impurity identity and purity
Impurity profiling method validation
Kinase inhibitor scaffold design
5-Fluoropyrimidine pharmacophore
Kinase target engagement profiling

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